![molecular formula C31H34N4O5S B2810649 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide CAS No. 422289-06-3](/img/structure/B2810649.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

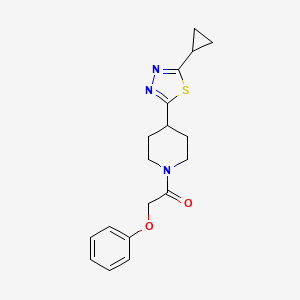

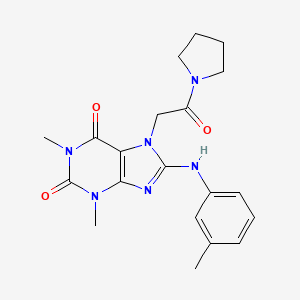

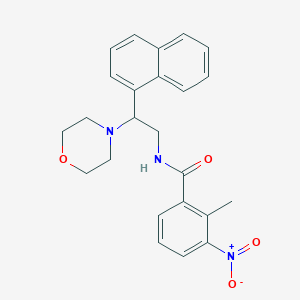

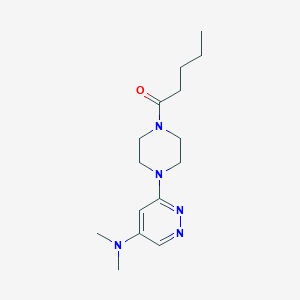

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide is a useful research compound. Its molecular formula is C31H34N4O5S and its molecular weight is 574.7. The purity is usually 95%.

BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Quinazoline derivatives have been extensively explored for their potential antimicrobial properties. A study by Desai, Shihora, and Moradia (2007) detailed the synthesis and characterization of new quinazolines as potential antimicrobial agents, indicating their efficacy against various bacterial and fungal strains, including Eschericia coli and Staphylococcus aureus. The compounds synthesized in this study demonstrate significant potential for development into antimicrobial agents, highlighting the versatility of quinazoline structures in addressing resistance issues in infectious diseases [Desai, Shihora, & Moradia, 2007].

Antitumor and Antifolate Activity

The antitumor and antifolate activities of quinazoline derivatives have also been a subject of interest. Marsham et al. (1989) synthesized N10-propargylquinazoline antifolates and tested them as inhibitors of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine for DNA replication. This study found that certain derivatives exhibited significant inhibitory activity against TS and demonstrated enhanced potency in cell culture tests. These findings suggest the potential of quinazoline derivatives in cancer treatment, especially in targeting the folate pathway critical for rapidly dividing cells [Marsham et al., 1989].

Neurokinin-1 Receptor Antagonism

Research into neurokinin-1 (NK1) receptor antagonists has revealed the potential of quinazoline derivatives in treating depression and emesis. Harrison et al. (2001) synthesized a water-soluble, orally active NK1 receptor antagonist that showed high affinity and long-lasting effects in pre-clinical tests. The study underscores the therapeutic potential of quinazoline derivatives in managing conditions related to NK1 receptor activity, such as chemotherapy-induced nausea and depression [Harrison et al., 2001].

Antirheumatic Activity

Quinazoline derivatives have also been investigated for their disease-modifying antirheumatic drug (DMARD) properties. Baba et al. (1998) synthesized and evaluated the metabolites of a quinazoline-based DMARD, TAK-603, for their anti-inflammatory effects. One metabolite, in particular, demonstrated a comparable anti-inflammatory effect to the parent compound in an adjuvant arthritic rat model. This research supports the development of quinazoline compounds as potential treatments for rheumatic diseases, offering new avenues for therapy beyond traditional DMARDs [Baba et al., 1998].

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O5S/c1-21-8-10-23(11-9-21)19-33-29(37)20-41-31-34-25-7-5-4-6-24(25)30(38)35(31)17-15-28(36)32-16-14-22-12-13-26(39-2)27(18-22)40-3/h4-13,18H,14-17,19-20H2,1-3H3,(H,32,36)(H,33,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVVKCUFXNWMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2810566.png)

![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)

![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)

![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)

![Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2810583.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2810585.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)